4-Ethyl-2-pyridinecarbonitrile-d5
Description
Chemical Name: 4-Ethyl-2-pyridinecarbonitrile-d5 Synonyms: 2-Cyano-4-ethylpyridine-d5 CAS Number: 1330052-70-4 Molecular Formula: C₈H₃D₅N₂ Molecular Weight: 137.19 g/mol Purity: ≥98% Physical Description: Fine powder, soluble in chloroform, dichloromethane, and DMSO . Storage: Requires refrigeration (2–8°C) and protection from light and air to maintain stability .
This compound is a deuterated pyridine derivative featuring a cyano (-CN) group at position 2 and an ethyl (-C₂H₅) substituent at position 4. The incorporation of five deuterium atoms (D₅) enhances its utility in isotopic labeling for mechanistic studies or metabolic tracing in pharmaceutical research. However, specific applications for this compound remain undocumented in publicly available literature .
Properties
CAS No. |
1330052-70-4 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
137.197 |
IUPAC Name |
3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2H2,1H3/i2D2,3D,4D,5D |
InChI Key |
WSIWRNNXMDBVGX-SIPVGYFWSA-N |
SMILES |
CCC1=CC(=NC=C1)C#N |
Synonyms |
2-Cyano-4-ethylpyridine-d5; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-pyridinecarbonitrile-d5 typically involves the deuteration of 4-Ethyl-2-pyridinecarbonitrile. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. The reaction conditions often require the use of deuterium gas (D2) or deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the purity of the final product. Quality control measures are essential to ensure the consistency and reliability of the compound for research purposes.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-pyridinecarbonitrile-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Ethyl-2-pyridinecarbonitrile-d5 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-pyridinecarbonitrile-d5 involves its role as a stable isotope-labeled compound. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs include pyridine derivatives with variations in substituents, isotopic labeling, or functional groups. Below is a comparative analysis based on data from and :
Table 1: Comparison of 4-Ethyl-2-pyridinecarbonitrile-d5 and Related Compounds
*Calculated molecular weight based on formula.
Functional Group Implications
Cyano vs. Ethanol Groups: The cyano group in this compound confers strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitution or cycloaddition reactions. In contrast, 5-Ethyl-2-pyridineethanol’s hydroxyl group increases polarity and hydrogen-bonding capacity, making it more suitable for solubility-driven applications .
Deuterium Labeling: The deuterated analogs (e.g., this compound and 5-Ethyl-2-pyridine Ethanol-d4) are critical for isotopic tracing in pharmacokinetic studies. However, deuterium placement impacts metabolic stability; for instance, deuterium at benzylic positions (e.g., ethyl groups) can slow hepatic metabolism .
Derivatization Potential: Tosylate derivatives (e.g., 5-Ethyl-2-pyridineethanol Tosylate) serve as intermediates in nucleophilic displacement reactions, whereas N-oxides (e.g., 4-Ethylpyridine 1-Oxide) are precursors for synthesizing more complex heterocycles .
Physicochemical and Stability Considerations
- Solubility: this compound’s solubility in chloroform and DMSO contrasts with 5-Ethyl-2-pyridineethanol’s higher water solubility due to its hydroxyl group .
- Stability: Deuterated compounds generally exhibit enhanced thermal and oxidative stability compared to non-deuterated analogs. For example, the D₅ labeling in this compound may reduce degradation under UV exposure .
Research and Patent Context
For example:
- Pyridinecarbonitriles are used in synthesizing kinase inhibitors (e.g., EP 4374877 A2 describes analogs like 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile as intermediates) .
- N-Oxide derivatives are employed in catalytic systems or as ligands in metal-organic frameworks .
Q & A
Q. How should researchers address discrepancies in spectral data (e.g., unexpected ¹H NMR peaks) for this compound?
- Answer :
- Artifact Identification : Check for residual protons in deuterated solvents (e.g., DMSO-d6 may contain ~0.03% H₂O) or incomplete deuteration .
- 2D NMR Analysis : Use HSQC or COSY to assign unexpected peaks to degradation products or synthetic byproducts .
- Isotopic Purity : Re-measure using quantitative ²H NMR or isotope-ratio MS to confirm deuteration levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
